Product packaging for Bisolvomycin(Cat. No.:CAS No. 2058-46-0)

Bisolvomycin

Cat. No.: B609802
CAS No.: 2058-46-0
M. Wt: 496.9 g/mol
InChI Key: SVDOODSCHVSYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytetracycline hydrochloride is a broad-spectrum tetracycline class antibiotic for research applications. This compound acts as a protein synthesis inhibitor by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment to the mRNA-ribosome complex . This bacteriostatic mechanism effectively halts bacterial growth, making it valuable for studying Gram-positive and Gram-negative bacterial behavior . Researchers utilize Oxytetracycline hydrochloride to investigate a wide range of bacterial infections, including those caused by Mycoplasma, Chlamydia, and Rickettsia species . In agricultural and environmental sciences, it serves as a critical tool for studying disease control in aquaculture and livestock, as well as the environmental impact and degradation pathways of antibiotics . The compound is also used in developing novel drug formulations, such as cyclodextrin complexes to enhance solubility and stability . This product is supplied as a light orange to yellow crystalline powder with a purity of >95.0% (HPLC) and is light-sensitive and hygroscopic, requiring storage in a cool, dark place under inert gas . Oxytetracycline hydrochloride is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClN2O9 B609802 Bisolvomycin CAS No. 2058-46-0

Properties

CAS No.

2058-46-0

Molecular Formula

C22H25ClN2O9

Molecular Weight

496.9 g/mol

IUPAC Name

4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H

InChI Key

SVDOODSCHVSYEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl

Appearance

Light yellow to yellow solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

79-57-2 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxytetracycline Hydrochloride;  Oxytetracycline HCl;  Biosolvomycin;  Oxytetracycline.HCl;  Dalinmycin;  Dalimycin;  Oxytetracycline, Sodium Salt;  Sodium Salt Oxytetracycline;  Terramycin; 

Origin of Product

United States

Mechanistic Investigations and Molecular Level Interactions

Elucidation of Prokaryotic Ribosomal Binding and Translational Inhibition

The primary mechanism of action for oxytetracycline (B609801) is the inhibition of protein synthesis in bacteria. patsnap.com It achieves this by targeting the bacterial ribosome, the cellular machinery responsible for translating mRNA into proteins. patsnap.compatsnap.com Oxytetracycline exhibits selectivity for bacterial ribosomes, which are structurally distinct from those in mammalian cells, allowing it to target bacteria with minimal harm to the host. patsnap.com The binding is reversible in nature. drugbank.com

Oxytetracycline specifically binds to the 30S ribosomal subunit, the smaller of the two units that make up a prokaryotic ribosome. patsnap.compatsnap.comdrugbank.com While several potential binding sites on the 30S subunit have been identified through crystallographic studies, a primary high-affinity site is considered responsible for its main inhibitory effect. nih.gov This principal binding site, often referred to as the Tet-1 site, is located in the ribosomal A site (aminoacyl-tRNA acceptor site). nih.govmsdvetmanual.com The interaction involves the 16S rRNA component of the 30S subunit, with oxytetracycline binding to the irregular minor groove of helix 34 (h34) and the loop of helix 31 (h31). nih.govnih.gov Some studies have also proposed a second high-affinity binding site within the 3'-major domain of the 16S rRNA. nih.gov

By binding to the A site on the 30S ribosomal subunit, oxytetracycline physically obstructs the attachment of aminoacyl-tRNA (aa-tRNA) to the mRNA-ribosome complex. patsnap.compatsnap.commsdvetmanual.com This steric hindrance prevents the aa-tRNA, which carries the next amino acid to be added to the polypeptide chain, from correctly positioning itself. patsnap.comnih.gov Consequently, the elongation of the nascent peptide chain is effectively halted. patsnap.comtititudorancea.comtargetmol.com This disruption of protein synthesis inhibits bacterial growth and replication, leading to a bacteriostatic effect where the bacteria are not killed directly but their proliferation is stopped. patsnap.compatsnap.com Recent research also suggests that tetracyclines, including oxytetracycline, can interfere with the translation initiation phase by affecting the function of initiation factors like IF1 and IF3. frontiersin.orgnih.gov

Binding Site Specificity on the 30S Ribosomal Subunit

Non-Covalent Interactions with Extracellular and Intracellular Biological Macromolecules

Beyond the ribosome, oxytetracycline hydrochloride can interact with other vital biological macromolecules, such as serum albumins and enzymes. These non-covalent interactions can influence the drug's distribution in the body and affect the structure and function of these proteins.

The binding of oxytetracycline to proteins like bovine serum albumin (BSA) and human serum albumin has been extensively studied using spectroscopic techniques and molecular modeling. nih.govd-nb.inforesearchgate.net Methods such as fluorescence spectroscopy, circular dichroism (CD), and UV-visible absorption spectroscopy reveal the binding mechanisms, binding constants, and conformational changes in the protein upon interaction with oxytetracycline. nih.govresearchgate.net

For instance, studies on oxytetracycline's interaction with BSA have shown that it binds to a specific location, site II in subdomain IIIA, primarily through electrostatic interactions. nih.gov Molecular docking simulations further identified key amino acid residues, such as Arg 433, Arg 436, Ala 429, and Pro 516, as being involved in this interaction. nih.gov These studies confirm that the binding of oxytetracycline can alter the microenvironment and cause conformational changes in the secondary and tertiary structure of serum albumin. nih.govresearchgate.net

Table 1: Binding Parameters of Tetracyclines with Bovine Serum Albumin (BSA)

Compound Binding Constant (K) at 298 K (L mol⁻¹) Primary Binding Force Reference
Oxytetracycline Not explicitly stated, but binds to site II Electrostatic Interaction nih.gov
Tetracycline (B611298) 4.50 x 10⁴ van der Waals, Hydrogen Bonds d-nb.info
Anhydrotetracycline 1.45 x 10⁵ Not specified d-nb.info
Epitetracycline 2.44 x 10⁴ Not specified d-nb.info

Oxytetracycline's interactions can modulate the activity of various enzymes. Studies have shown that it can inhibit the activity of enzymes like trypsin. plos.orgscienceopen.com In other cases, it can have an activatory effect, as seen with certain carbonic anhydrase isozymes (hCA I, hCA II, and sCA). dergipark.org.tr The binding can lead to changes in the enzyme's conformation, which in turn affects its catalytic function. plos.org

Research on human red blood cells indicated that oxytetracycline can affect the antioxidant defense system by altering the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). plos.org At high concentrations, it was found to inhibit ATPase activity. plos.org In environmental studies, high concentrations of oxytetracycline have been shown to lower the activity of soil enzymes such as dehydrogenase and urease. researchgate.net

Table 2: Effects of Oxytetracycline on Various Enzymes

Enzyme/System Organism/Source Effect Concentration/Condition Reference
ATPase Human Red Blood Cells Inhibition > 4x10⁻⁵ M plos.org
ATPase Human Red Blood Cells Enhancement (Hormesis) < 4x10⁻⁵ M plos.org
Carbonic Anhydrase (hCA I, II, sCA) Human, Sheep Activation 0.0125-0.0625 mM dergipark.org.tr
Trypsin Bovine Pancreas Inhibition Not specified plos.orgscienceopen.com
Soil Enzymes (Dehydrogenase, Urease) Soil Inhibition High concentrations (e.g., 200 mg/kg) researchgate.net
Antioxidant Enzymes (SOD, CAT) Earthworm (Eisenia fetida) Altered Activity 0.36 - 72 mg/kg mdpi.com

Spectroscopic and Computational Approaches for Binding Characterization

Metal Ion Chelation Properties and Their Biological Implications

A significant chemical property of oxytetracycline is its ability to form strong chelates with various metal ions. bioline.org.brceva.com It contains several oxygen-containing functional groups that can act as electron donors, allowing it to bind with divalent and trivalent cations, particularly Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺. msdvetmanual.comijbcp.comnih.gov

This chelation is biologically significant. The formation of a complex with a magnesium ion (Mg²⁺) is thought to be relevant to its antibacterial mechanism, possibly being the active form that binds to the ribosome. nih.gov Conversely, chelation with ions like calcium in the gastrointestinal tract can decrease the absorption of the antibiotic. ijbcp.com The iron-chelating property of oxytetracycline may also contribute to its antimicrobial effect by depriving bacteria of this essential element, which in turn can inhibit enzymes like ribonucleotide reductase that are crucial for cell proliferation. bioline.org.brnih.gov Studies have also investigated the formation of copper-oxytetracycline complexes, which can reduce the toxicity of both substances in certain environments, such as during anaerobic digestion of animal manure. researchgate.netnih.gov

Quantitative Analysis of Chelating Interactions

Oxytetracycline hydrochloride's molecular structure allows it to form stable chelate complexes with a variety of di- and trivalent metal ions. This chelating ability is a critical factor influencing its stability, mobility, and biological activity. The strength of these interactions can be quantified by stability constants, which describe the equilibrium for the formation of the complex in solution.

Research has established that the site of metal chelation is primarily the β-diketone moiety of the oxytetracycline molecule. dcu.ie The stability of these metal-oxytetracycline complexes varies depending on the specific metal ion involved. Studies have determined the stability constants for several metal-OTC complexes, indicating the propensity of the antibiotic to bind with these ions. For instance, the stability constants for complexes with common divalent cations have been reported as 4.5 for Calcium (Ca-OTC), 8.4 for Zinc (Zn-OTC), 10.7 for Nickel (Ni-OTC), and 12.7 for Copper (Cu-OTC). scirp.org This indicates that oxytetracycline binds most strongly to copper(II) ions among this group. scirp.org

Further investigations have expanded the range of metal ions known to complex with oxytetracycline, providing a more comprehensive picture of its interactive potential. dcu.ie The formation of these complexes is significant as it can alter the physicochemical properties of the antibiotic. scirp.org For example, the complexation between metal ions and oxytetracycline can impact the antibiotic's degradation rate. The presence of Ca²⁺, Zn²⁺, and Ni²⁺ has been shown to decrease the degradation rate of oxytetracycline, with the effect corresponding to the stability constant of the complex. scirp.org Conversely, Cu²⁺ has been observed to act as a catalyst, accelerating the degradation of oxytetracycline in aqueous solutions. scirp.org

The following table summarizes the stability constants for oxytetracycline hydrochloride complexes with various metal ions as reported in scientific literature.

Stability Constants of Oxytetracycline-Metal Complexes

Metal IonStability Constant (log K)Reference
Fe(III)12.2 dcu.ie
Cu(II)12.7 scirp.org
Ni(II)10.7 scirp.org
Fe(II)10.4 dcu.ie
Co(II)9.0 (approx) dcu.ie
Zn(II)8.4 scirp.org
Mn(II)8.0 dcu.ie
Ca(II)4.5 scirp.org

Influence on Biochemical Pathways and Bioavailability

The interaction of oxytetracycline hydrochloride at a molecular level extends to its influence on various biochemical pathways and its own bioavailability, which is often mediated by its chelating properties.

Influence on Biochemical Pathways

The primary mechanism of action for oxytetracycline is the inhibition of protein synthesis in bacteria. drugbank.comwikipedia.org It achieves this by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of amino-acyl tRNA to the A site of the ribosome. drugbank.com This action effectively halts the elongation of peptide chains, thereby stopping bacterial growth and multiplication. wikipedia.org

Beyond its antibacterial action, oxytetracycline can affect biochemical processes in other organisms. Studies have shown it can impact the antioxidant defense systems. In human red blood cells, oxytetracycline was found to cause a decrease in the function of the antioxidant defense system, leading to oxidative stress. plos.org It can also affect crucial enzymes involved in cellular function. For example, at high concentrations (above 4x10⁻⁵ M), oxytetracycline inhibits the activity of (Na⁺, K⁺)-ATPase and (Ca²⁺, Mg²⁺)-ATPase enzymes in human red blood cells. plos.org In fish, exposure to oxytetracycline has been linked to an increase in the levels of liver enzymes such as alanine (B10760859) aminotransaminase (ALT) and aspartate aminotransferase (AST), indicating potential effects on liver function. arccjournals.com

Influence on Bioavailability

The bioavailability of orally administered oxytetracycline is known to be incomplete and can be significantly affected by its interaction with metal ions and other substances in the gastrointestinal tract. psnnjp.orginchem.org The formation of insoluble chelate complexes with polyvalent metal ions like calcium, magnesium, aluminum, and iron is a primary reason for reduced absorption. psnnjp.org

Co-administration of oxytetracycline with substances containing these ions can lead to a marked decrease in its bioavailability. Research in broiler chickens demonstrated that increasing concentrations of Ca²⁺, Mg²⁺, and Fe³⁺ ions in drinking water significantly reduced the absolute bioavailability of oxytetracycline. researchgate.netnih.gov In one study, high concentrations of these ions lowered the bioavailability from 13.71% in the control group to 8.68%. researchgate.netnih.gov Similarly, the presence of feed and hard water containing calcium and magnesium ions was shown to inhibit the absorption of the antibiotic. cabidigitallibrary.org

The interaction is not limited to metal ions. Studies in rabbits have shown that the bioavailability of oxytetracycline hydrochloride can be significantly decreased by the concurrent administration of other drugs. psnnjp.org

The tables below present data from studies investigating the impact of various substances on the bioavailability of oxytetracycline.

Effect of Metal Ions on Oxytetracycline (OTC) Bioavailability in Broiler Chickens

Data from a study where OTC was administered orally in deionized water (Control) versus water with high ion concentrations.

ParameterControl GroupHigh Ion Concentration GroupReference
Absolute Bioavailability (%)13.71 ± 2.608.68 ± 2.56 researchgate.netnih.gov
AUC (μg × h/mL)Not specified15.36 ± 4.36 researchgate.netnih.gov
Max Plasma Concentration (Cmax) (μg/mL)Not specified2.13 ± 0.32 researchgate.netnih.gov

Relative Bioavailability of Oxytetracycline Hydrochloride with Co-administered Drugs in Rabbits

Co-administered SubstanceRelative Bioavailability (%)Reference
Tartaric acid103% psnnjp.org
Ascorbic acid100% psnnjp.org
Triamcinolone diacetate99% psnnjp.org
Tybamate99% psnnjp.org
Meprednisone90% psnnjp.org
Paramethasone acetate67% psnnjp.org
Ferrous Sulphate50% psnnjp.org
Mefenamic acid50% psnnjp.org
Acetyl carbromal39% psnnjp.org
Clindamycin HCl33% psnnjp.org
Cephalothin Sodium30% psnnjp.org
Hydroxyzine HCl28% psnnjp.org

Antibiotic Resistance Mechanisms and Molecular Epidemiology

Genetic Determinants of Oxytetracycline (B609801) Resistance

The genetic basis of oxytetracycline resistance is diverse, involving several distinct mechanisms that prevent the antibiotic from reaching its target or render it ineffective. nih.gov These mechanisms include actively pumping the antibiotic out of the cell, protecting the ribosomal target site, and enzymatically degrading the antibiotic molecule. nih.gov

The most common mechanism of resistance to tetracyclines, including oxytetracycline, is the active efflux of the drug from the bacterial cell. veterinaryworld.org This process is mediated by membrane-associated efflux pump proteins that export the antibiotic, reducing its intracellular concentration to sub-toxic levels. mdpi.com These pumps are encoded by a variety of tetracycline (B611298) resistance (tet) genes.

Efflux pump genes are widespread in both Gram-negative and Gram-positive bacteria. researchgate.netnih.gov Among Gram-negative bacteria, genes such as tet(A), tet(B), tet(C), tet(D), tet(E), tet(G), tet(H), and tet(I) are frequently identified. mdpi.comresearchgate.net Studies have shown tet(A) and tet(B) to be particularly prevalent. For instance, in studies of Escherichia coli from poultry, tet(A) was the most frequently detected efflux gene. mdpi.com Similarly, in bacteria from aquaculture environments, tet(A) and tet(D) were the most common determinants found. jmb.or.krresearchgate.net The tet(B) gene is notable for its wide host range among Gram-negative microbes and its frequent association with highly mobile genetic elements, which contributes to its efficient transfer between bacteria. mdpi.comfrontiersin.org

Gene FamilyFunctionPrevalence NotesAssociated Organisms (Examples)
tet(A)Encodes an efflux pump protein that actively removes tetracycline from the cell.Frequently detected in both Gram-positive and Gram-negative bacteria; often the most prevalent efflux gene in studies of E. coli and in aquaculture environments. mdpi.comjmb.or.krEscherichia coli, Aeromonas spp. mdpi.comresearchgate.net
tet(B)Encodes an efflux pump protein.Wide host range in Gram-negative bacteria; often resides on highly mobile genetic elements. mdpi.comfrontiersin.orgEscherichia coli, various environmental bacteria. mdpi.comresearchgate.net
tet(C)Encodes an efflux pump protein.Commonly found in E. coli from animal sources. mdpi.com Detected in wastewater treatment plants. nih.govEscherichia coli. mdpi.com
tet(D)Encodes an efflux pump protein.Frequently found in bacteria from freshwater prawn farms. jmb.or.krresearchgate.netAeromonas spp. researchgate.net
tet(E)Encodes an efflux pump protein.Detected in isolates from poultry and aquaculture. mdpi.comjmb.or.krEscherichia coli, Aeromonas spp. mdpi.comresearchgate.net
tet(G)Encodes an efflux pump protein.Found in various environmental bacteria, including those from wastewater. nih.govEnvironmental bacteria. researchgate.netnih.gov
tet(H)Encodes an efflux pump protein.Identified in diverse bacterial species. researchgate.netoup.comVarious Gram-negative bacteria. nih.gov
tet(I)Encodes an efflux pump protein.Less common but present in Gram-negative bacteria. researchgate.netVarious Gram-negative bacteria. researchgate.net

Another major strategy for conferring resistance to oxytetracycline involves the protection of the antibiotic's target, the bacterial ribosome. nih.gov This is achieved by ribosomal protection proteins (RPPs) that bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to continue. researchgate.netnih.gov

The genes encoding these RPPs, such as tet(M), tet(O), and tet(W), are widely distributed and have been found in numerous bacterial species. nih.govnih.gov The tet(M) gene is the most widespread of all tetracycline resistance genes, having been identified in at least 42 bacterial genera. frontiersin.orgoup.com It is frequently detected in bacteria from aquaculture, livestock, and various environmental samples. frontiersin.orgfrontiersin.org tet(W) is also commonly found, particularly in bacteria from the rumen of livestock and in river and sea sediments. frontiersin.orgnih.gov These proteins exhibit significant sequence and structural similarity to elongation factors like EF-G and EF-Tu and catalyze the GTP-dependent release of tetracycline from the ribosome. nih.govnih.gov

In addition to the acquisition of RPP genes, mutations in ribosomal components can also lead to resistance. Mutations in the rpsJ gene, which encodes the 30S ribosomal protein S10, have been linked to tetracycline resistance. nih.gov These mutations, often involving changes or deletions in specific residues, are thought to alter the interaction of tetracyclines with the 16S rRNA in the binding pocket, thereby reducing the antibiotic's efficacy. nih.govmcmaster.ca Such target site mutations have been identified in both Gram-positive and Gram-negative bacteria. nih.gov

Genetic DeterminantMechanism of ActionKey CharacteristicsExamples of Associated Bacteria
tet(M)Encodes a ribosomal protection protein that dislodges tetracycline from the ribosome. nih.govMost widely distributed tetracycline resistance gene; found in a broad host range. frontiersin.orgoup.comStreptococcus spp., Campylobacter jejuni, Escherichia coli. mdpi.comnih.gov
tet(O)Encodes a ribosomal protection protein with a similar function to Tet(M). nih.govCommonly found and well-characterized RPP. nih.govnih.govCampylobacter jejuni, oral microflora. nih.govnih.gov
tet(W)Encodes a ribosomal protection protein.Frequently found in the gut microbiota of animals and in environmental samples. nih.govRumen bacteria, environmental bacteria. frontiersin.orgnih.gov
rpsJ mutationsMutations in the gene for ribosomal protein S10 alter the tetracycline binding site. nih.govConfers resistance through target site modification rather than acquisition of a new gene. nih.govNeisseria gonorrhoeae, Klebsiella pneumoniae, Enterococcus spp. nih.gov

A third, less common, mechanism of resistance is the direct enzymatic inactivation of the oxytetracycline molecule. nih.govresearchgate.net This strategy involves enzymes that chemically modify the antibiotic, rendering it incapable of binding to the ribosome. nih.gov

The best-characterized example is the enzyme encoded by the tet(X) gene. nih.gov Tet(X) is a flavin-dependent monooxygenase that hydroxylates the tetracycline scaffold. researchgate.netnih.gov This modification, specifically the addition of a hydroxyl group at the C11a position, not only weakens the antibiotic's ability to bind to the ribosome but also destabilizes the entire molecule, leading to its degradation. nih.gov Initially discovered in the obligate anaerobe Bacteroides fragilis, tet(X) and its variants have since been found in a range of environmental and pathogenic bacteria. nih.govwustl.edu These tetracycline-inactivating enzymes, also known as tetracycline destructases, represent an emerging threat as they can degrade a broad spectrum of tetracyclines. wustl.eduresearchgate.net

Ribosomal Protection Proteins and Mutational Analysis (e.g., tet(M) gene, rpsJ mutations)

Role of Mobile Genetic Elements in Horizontal Gene Transfer and Resistance Dissemination

The rapid and widespread dissemination of oxytetracycline resistance is largely attributable to horizontal gene transfer (HGT), a process facilitated by mobile genetic elements (MGEs). plos.orgroyalsocietypublishing.org These are segments of DNA, such as plasmids, transposons, and integrons, that can move within or between bacterial cells, carrying resistance genes with them. mdpi.comtandfonline.com

Many tet genes, particularly those encoding efflux pumps and ribosomal protection proteins, are located on these MGEs. mdpi.comasm.org

Plasmids: These are extrachromosomal DNA molecules that can replicate independently and are frequently transferred between bacteria via conjugation. mdpi.com They are known to carry multiple resistance genes, including tet(A) and tet(B). mdpi.com

Transposons: Also known as "jumping genes," these elements can move from one location to another within the genome or between different DNA molecules, such as from a chromosome to a plasmid. mdpi.com Conjugative transposons are particularly important as they can mediate their own transfer between bacteria, spreading genes like tet(M) across a wide range of species. oup.com

Integrons: These genetic elements are capable of capturing and expressing gene cassettes, which often contain antibiotic resistance genes. mdpi.com Class 1 integrons, in particular, are frequently linked to the proliferation of resistance genes in various environments and have shown significant positive correlations with the abundance of tet(A) and tet(G) in wastewater from oxytetracycline production. nih.govnih.gov

The association of resistance genes with MGEs allows for their rapid spread through diverse bacterial populations and across different environments, from agricultural settings to clinical pathogens. royalsocietypublishing.orgasm.orgnih.gov

Epidemiological Surveillance and Characterization of Resistance in Environmental and Animal-Associated Microbial Populations

The extensive use of oxytetracycline in agriculture and aquaculture has created a strong selective pressure for the emergence and spread of resistant bacteria in these environments. iwra.org Epidemiological surveillance is crucial for monitoring the prevalence of resistance and understanding its ecological impact. uit.noresearchgate.net

Studies have consistently shown high levels of oxytetracycline resistance in bacteria from animal and environmental sources.

Aquaculture: In fish and prawn farms with a history of oxytetracycline use, a high prevalence of resistant bacteria is commonly observed. jmb.or.krresearchgate.net For example, a study on red seabream found that oxytetracycline administration increased the abundance of tet(B) and tet(M) genes in the rearing water. frontiersin.org Isolates from these environments often carry multiple tet genes, with efflux pumps like tet(A) and tet(D) being particularly common. researchgate.net Commensal bacteria in aquaculture ecosystems can serve as significant reservoirs of resistance genes. frontiersin.org

Livestock: The use of tetracyclines in livestock production has led to a high prevalence of resistance genes in the gut microbiota of animals like poultry and cattle. veterinaryworld.orgnih.gov In broiler chickens, treatment with oxytetracycline was shown to select for resistant E. coli strains, with tet(A) and tet(C) being the most prevalent genes. mdpi.com The rumen of cattle has been identified as a reservoir for a diverse array of resistance genes, with tetracycline resistance genes being the most abundant. nih.gov

Environmental Compartments: The release of antibiotic residues and resistant bacteria from agricultural and industrial sources contaminates surrounding environments. iwra.org Wastewater treatment plants, especially those processing waste from antibiotic production, are hotspots for tetracycline resistance genes. nih.govnih.gov High concentrations of genes like tet(A), tet(C), and tet(W) have been detected in the effluent and sludge from these facilities. nih.govnih.gov The presence of oxytetracycline in soil and water can select for resistant bacterial populations, turning these environments into reservoirs for resistance genes that can potentially spread to pathogens. iwra.orgasm.org

This widespread distribution highlights the interconnectedness of human, animal, and environmental health in the context of antibiotic resistance. nih.govuit.no

Environmental Dynamics, Transport, and Remediation Research

Occurrence, Distribution, and Persistence in Environmental Compartments

The widespread application of oxytetracycline (B609801) hydrochloride has resulted in its presence and persistence in various environmental matrices. nih.govplos.org Its distribution is influenced by factors such as soil type, pH, and the presence of organic matter. mdpi.com

Presence in Soil, Water Bodies, and Agricultural Runoff

Oxytetracycline hydrochloride has been frequently detected in agricultural soils, with concentrations reaching up to 1691 μg/kg in some regions. mdpi.com Its presence in soil is a direct consequence of the application of manure from treated livestock. frontiersin.org From the soil, it can migrate into water bodies through agricultural runoff, leading to the contamination of surface and groundwater. mdpi.com Studies have detected oxytetracycline in river water, with concentrations still high enough to be of concern even after dilution and some degradation. researchgate.net The persistence of oxytetracycline in the environment is a significant issue, with one study showing 0% degradation in a soil and manure sample after 180 days, suggesting that biodegradation is not a significant fate process in soil under certain conditions. nih.gov

Accumulation and Retention in Manure and Sediments

A significant portion of oxytetracycline administered to animals is excreted unchanged and accumulates in manure. frontiersin.org Manure then acts as a primary reservoir for the introduction of this antibiotic into the environment. science.gov Oxytetracycline binds strongly to manure particles, and this sorption is influenced by the presence of divalent cations like Mg2+ and Ca2+. science.gov Once in aquatic environments, oxytetracycline tends to adsorb to sediment particles. researchgate.net This adsorption to sediments can significantly reduce its degradation rate, thereby increasing its persistence in the environment. researchgate.net In fish farm sediments, oxytetracycline has been detected at concentrations as high as 4.4 µg/g even 308 days after administration. plos.org The concentration in sediments near aquaculture sites can be particularly high, reaching up to 300 mg/kg. mdpi.com

Degradation Kinetics and Elucidation of Transformation Pathways in Diverse Environmental Matrices

The degradation of oxytetracycline hydrochloride in the environment is a complex process involving multiple pathways, including hydrolysis, photolysis, and microbial degradation. researchgate.net The rate and extent of degradation are influenced by various environmental factors.

Hydrolytic and Photolytic Degradation Processes

Hydrolysis and photolysis are key abiotic degradation pathways for oxytetracycline in aqueous environments. usda.govnih.gov The hydrolysis of oxytetracycline follows first-order kinetics, and its rate is significantly affected by pH and temperature. usda.govnih.gov Hydrolysis is faster in neutral solutions compared to acidic or alkaline conditions. usda.govnih.gov The half-life of oxytetracycline due to hydrolysis can decrease from 120 days at 4°C to just 0.15 days at 60°C. usda.govnih.gov The presence of cations like Ca2+ can slow down the hydrolysis process. usda.govnih.gov

Photolysis, or degradation by sunlight, is a much faster process for oxytetracycline compared to hydrolysis, especially in shallow, clear waters. usda.govnih.gov The photolytic degradation rate constant has been measured at 3.61 ± 0.06 day-1. usda.govnih.gov Interestingly, the presence of Ca2+ can accelerate photolysis, making the compound more susceptible to breakdown by sunlight. usda.govnih.gov

Microbial Degradation Pathways and Enzyme-Mediated Transformations

Microbial degradation is a significant pathway for the removal of oxytetracycline in environments like river water and sediment. ajol.info Several bacterial strains have been identified that can degrade oxytetracycline. For instance, a strain of Pseudomonas was found to effectively degrade oxytetracycline, with the process being enhanced by the presence of Fe3+ ions. iarrp.cn Another study isolated Lysinibacillus sp. from poultry manure that demonstrated the ability to degrade oxytetracycline, with an optimal pH of 6 and temperature of 30°C. nih.gov The degradation is often facilitated by enzymes such as manganese peroxidase, laccase, and glutathione (B108866) S-transferases. nih.gov The half-life of oxytetracycline was significantly reduced in the presence of microbial activity compared to abiotic conditions. nih.gov

Identification and Characterization of Degradation Byproducts and Metabolites

The degradation of oxytetracycline hydrochloride results in the formation of several transformation products and metabolites. Common degradation byproducts identified in various environmental matrices include 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline. usda.govajol.infonih.gov The formation of these byproducts is dependent on the degradation pathway. For example, in acidic aqueous solutions, oxytetracycline can reversibly epimerize to form 4-epi-oxytetracycline. unesp.br Under thermal degradation, such as during cooking, both α-apo-oxytetracycline and β-apo-oxytetracycline can be formed. Microbial degradation can also lead to the formation of these and other byproducts through reactions like hydroxylation, demethylation, decarbonylation, and dehydration. researchgate.netresearchgate.net

ParameterValueReference
Hydrolysis Half-life (4°C) 120 days usda.govnih.gov
Hydrolysis Half-life (60°C) 0.15 days usda.govnih.gov
Photolysis Degradation Rate Constant 3.61 ± 0.06 day-1 usda.govnih.gov
Microbial Degradation Half-life (with Lysinibacillus sp.) 2.68 days nih.gov
Abiotic Degradation Half-life (Control) 6.03 days nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation and Decontamination

Advanced oxidation processes (AOPs) are considered a promising approach for the degradation of persistent organic pollutants like oxytetracycline hydrochloride (OTC-HCl) in aquatic environments. mdpi.comnih.gov These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which can non-selectively mineralize organic compounds. mdpi.comnih.gov

Photocatalysis, a subset of AOPs, utilizes semiconductor materials that, upon irradiation with light of sufficient energy, generate electron-hole pairs. mdpi.com These charge carriers can then react with water and oxygen to produce ROS, leading to the degradation of pollutants like OTC-HCl. mdpi.com

Mechanisms: The fundamental mechanism involves the excitation of a semiconductor photocatalyst by light, promoting an electron from the valence band (VB) to the conduction band (CB), leaving a hole in the VB. mdpi.com These photogenerated electrons and holes are powerful reducing and oxidizing agents, respectively. They can initiate a series of reactions to produce various ROS, including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and singlet oxygen (¹O₂), which are responsible for the degradation of OTC-HCl. nih.govresearchgate.net The specific degradation pathways can be influenced by factors such as the initial pH of the solution. researchgate.net For instance, at alkaline pH values (8.5 and 11.0), OTC has been observed to undergo a self-photosensitization pathway, generating singlet oxygen. researchgate.net

Novel Catalysts: Research has focused on developing novel photocatalysts with enhanced efficiency under visible light, which constitutes a larger portion of the solar spectrum.

Metal-Organic Frameworks (MOFs): MOFs, such as ZIF-67(Co), have demonstrated high adsorption capacity and catalytic efficiency in activating peroxymonosulfate (B1194676) (PMS) under UV irradiation for OTC-HCl removal. The UV/ZIF-67(Co)/PMS system has shown high degradation rates, with radical quenching experiments confirming the roles of both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals in the process. mdpi.com

Heterojunction Systems: Combining different semiconductors to form heterojunctions is a strategy to improve charge separation and enhance photocatalytic activity. Examples include:

g-C₃N₄/Fe₃O₄: This nanocomposite has been used for the removal of oxytetracycline under UV irradiation, achieving a removal efficiency of 99.8% under optimized conditions. nih.gov The primary reactive species was identified as the hydroxyl radical (•OH). nih.gov

Fe₂O₃–TiO₂: These nanopowders have shown photocatalytic activity for OTC degradation under both UV and visible light, with the composite material exhibiting enhanced performance compared to TiO₂ alone due to efficient electron-hole separation. researchgate.net

SnO₂/BiOI: A facile chemical bath method was used to fabricate an n-p heterostructure of SnO₂/BiOI, which demonstrated excellent photocatalytic performance for the decomposition of OTC-HCl under visible light. capes.gov.br

Ag/Ag₂CO₃/BiVO₄: This plasmonic photocatalyst, prepared by photoreduction, showed a 98.0% degradation rate of OTC-HCl after 150 minutes of illumination, with hydroxyl radicals and holes being the main active species. researcher.life

BaTiO₃/CeO₂: These heterojunction photocatalysts have demonstrated enhanced photocatalytic activity for OTC-HCl degradation under simulated sunlight, with BaTiO₃/20 wt% CeO₂ showing the highest activity. researcher.life

Molecularly Imprinted Polymers: A novel molecularly imprinted Nd-TiO₂ (MIP-Nd-TiO₂) photocatalyst was synthesized for the specific recognition and degradation of OTC-HCl. researchgate.net This material exhibited a high degradation rate of 91.97%, with superoxide radicals (•O₂⁻) playing a major role. researchgate.net

Biomimetic Catalysts: Inspired by enzymes, a catalyst was prepared by grafting iron phthalocyanine (B1677752) onto a polystyrene-divinylbenzene resin. nih.gov This catalyst was effective in degrading OTC-HCl in the presence of hydrogen peroxide, with an optimized removal efficiency of 93.98%. nih.gov

Electrochemical degradation is another AOP that utilizes an electric current to drive oxidation-reduction reactions, leading to the breakdown of pollutants.

Anodic Oxidation: This method involves the direct or indirect oxidation of pollutants at the anode surface.

Using a Ti/RuO₂ anode, over 90% degradation of OTC-HCl was achieved after 50 minutes, following pseudo-first-order kinetics. researchgate.net

A Ti/IrO₂-Ta₂O₅ anode, prepared by a hydrothermal method, also proved effective. researchgate.net The removal rate of OTC-HCl increased with increasing current density, with a rate of 97.39% achieved at 20 minutes with a current of 0.55 A. researchgate.net

Boron-doped diamond (BDD) anodes have also been successfully used for the anodic oxidation of oxytetracycline, with both flow rate and applied current density influencing the degradation rate. iapchem.org

Electro-Fenton and Related Processes: These methods involve the in-situ generation of Fenton's reagent (Fe²⁺ and H₂O₂) or other reactive species through electrochemical means.

Fe₃O₄ magnetic nanoparticles have been used as catalysts to activate peroxydisulfate (B1198043) (PDS) in an electrochemical system. xmu.edu.cn This combination of Fe₃O₄ nanoparticles and an applied current promoted the formation of both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals, achieving an 88.75% degradation rate of OTC within 60 minutes. xmu.edu.cn

Electrocatalytic Oxidation: The use of catalysts can enhance the efficiency of electrochemical degradation.

Activated carbon-supported TiO₂/AC catalysts have been synthesized and used for the electrocatalytic oxidation of OTC, achieving an 86% removal efficiency. colab.ws

The table below summarizes the performance of different electrochemical degradation methods for oxytetracycline hydrochloride.

Anode MaterialCatalystOxidantDegradation Efficiency (%)Time (min)Key Findings
Ti/RuO₂-->9050Followed pseudo-first-order kinetics. researchgate.net
Ti/IrO₂-Ta₂O₅--97.3920Removal rate increased with current density. researchgate.net
Boron-Doped Diamond (BDD)----Degradation rate influenced by flow rate and current density. iapchem.org
-Fe₃O₄Peroxydisulfate (PDS)88.7560SO₄•⁻ and •OH were the active radicals. xmu.edu.cn
-TiO₂/AC-8630Electrocatalytic oxidation enhanced degradation. colab.ws

Sulfate radical-based AOPs (SR-AOPs) are gaining significant attention due to the high redox potential of the sulfate radical (SO₄•⁻) and its ability to degrade a wide range of organic pollutants. nih.govmostwiedzy.placs.org These radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻, PMS). mostwiedzy.plmdpi.com

Activation Methods:

UV Activation: UV light can activate persulfate to generate sulfate radicals, which have been shown to be the predominant radical species for the degradation of OTC at neutral pH. mostwiedzy.pl

Catalytic Activation:

Metal-based catalysts:

A composite of multi-walled carbon nanotubes and copper-nickel ferrite (B1171679) (MWCNTs-CuNiFe₂O₄) was used to activate potassium persulfate (KPS), achieving an 89% removal efficiency of OTC-HCl. bohrium.com The degradation was attributed to the action of sulfate radicals (SO₄•⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂). bohrium.com

Co₃O₄ nanocubes have been shown to activate PMS for OTC degradation, with an 82.8% degradation efficiency. acs.org Theoretical calculations indicated that PMS activation is more likely to occur on the {100} facets of the Co₃O₄ nanocubes. acs.org

Nanosized CoTiO₃, NiTiO₃, and Fe₂TiO₅ photocatalysts loaded on SBA-15 were used to activate PMS under visible light, leading to the complete photodegradation of OTC-HCl in one hour with CoTiO₃/SBA-15. rsc.org

Carbon-based catalysts: Oxygen-doped graphitic carbon nitride (OgCN) has been used to activate PMS for OTC degradation in saturated porous media. mdpi.com The performance was enhanced at higher pH values. mdpi.com

A P25/Fe⁰/ZnO nanocomposite in the presence of potassium persulfate (K₂S₂O₈) achieved 89.3% degradation of OTC under visible light. doi.org

The table below presents findings from studies on sulfate radical-based AOPs for OTC-HCl degradation.

ActivatorCatalystOxidantDegradation Efficiency (%)Key RadicalsReference
UV LightZIF-67(Co)Peroxymonosulfate (PMS)87.73SO₄•⁻, •OH mdpi.com
-MWCNTs-CuNiFe₂O₄Potassium Persulfate (KPS)89SO₄•⁻, •OH, ¹O₂ bohrium.com
Visible LightCoTiO₃/SBA-15Peroxymonosulfate (PMS)100- rsc.org
-Oxygen-doped graphitic carbon nitride (OgCN)Peroxymonosulfate (PMS)74.33- mdpi.com
Visible LightP25/Fe⁰/ZnOPotassium Persulfate (K₂S₂O₈)89.3Photogenerated holes, •OH doi.org

Electrochemical Degradation Methodologies

Sorption, Desorption, and Mobility Studies in Soil and Sediment Systems

The environmental fate and transport of oxytetracycline hydrochloride are significantly influenced by its sorption and desorption behavior in soils and sediments. researchgate.netregulations.gov

Sorption Mechanisms: OTC is known to sorb strongly to soil components through various mechanisms, including:

Surface Complexation: OTC can form complexes with metal oxides, such as iron oxides (goethite and hematite). acs.org Sorption to these oxides increases with pH, peaking around pH 8. acs.org

Cation Exchange: The cationic form of OTC at lower pH values can interact with negatively charged clay minerals.

Interaction with Organic Matter: Soil organic matter plays a crucial role in OTC sorption. nih.gov Studies on soil aggregates have shown that the mineral-associated organic matter (mSOM), considered a slow organic carbon pool, has a greater capacity for OTC accumulation compared to more active organic matter pools. bohrium.comnih.gov

Hydrogen Bonding and π-π Interactions: These interactions also contribute to the sorption of OTC to soil organic matter. bohrium.combohrium.comnih.gov

Factors Influencing Sorption and Mobility:

Soil Properties: Soil texture, cation exchange capacity, and iron oxide content are key factors influencing OTC sorption, particularly in soils with low to moderate organic carbon content (0-4%). nih.gov In soils with higher organic carbon content (e.g., 9%), organic carbon becomes a more dominant factor. nih.gov

pH: The speciation of OTC is pH-dependent, which in turn affects its sorption. acs.orgresearchgate.net Sorption to soils generally decreases with increasing pH. acs.orgresearchgate.net

Salinity: Increasing salinity has been shown to decrease the adsorption of OTC in marine sediments. researchgate.net

Mobility: Due to its strong sorption to soil and sediment particles, oxytetracycline is expected to have relatively low mobility in the dissolved phase in runoff or leachate. regulations.gov However, it can be transported to surface waters through the erosion of sediment-bound residues. regulations.gov While its high polarity suggests potential for mobility, strong adsorption to soil and sediment particles often limits its transport in aquatic and terrestrial environments. researchgate.net

Desorption: Desorption of OTC is often limited, indicating a strong binding to soil and sediment components. bohrium.comnih.gov The proportion of desorbed OTC from soil aggregate organic matter was found to be no more than 33.60%. bohrium.comnih.gov

The table below summarizes the sorption and desorption characteristics of oxytetracycline.

MatrixKey FindingsReference(s)
Iron Oxides (Goethite, Hematite)Sorption increases with pH, peaking around pH 8, consistent with surface complexation. acs.org
Iron Oxide-Rich SoilsSorption decreases with increasing pH and is attributed to complexation with oxide coatings on clay and quartz grains. acs.org
Various US SoilsSoil texture, cation exchange capacity, and iron oxide content are major factors influencing sorption in soils with 0-4% organic carbon. nih.gov
Soil Aggregate Organic MatterMineral-associated organic matter (mSOM) has a high capacity for OTC accumulation. Desorption is limited. bohrium.comnih.gov
Marine SedimentsAdsorption is more pronounced in sediments with higher silt, clay, and organic matter content. Adsorption decreases with increasing salinity and pH. researchgate.net

Development of Sustainable Strategies for Mitigating Environmental Contamination

Mitigating environmental contamination by oxytetracycline hydrochloride requires a multi-faceted approach, encompassing both remediation of existing pollution and prevention of future contamination. sustainability-directory.com

Sustainable Remediation Technologies:

Solar-Powered Processes: The use of solar energy for photocatalytic degradation of OTC presents a sustainable and low-cost remediation strategy. scirp.org The high availability of solar energy in many regions makes this an attractive option. scirp.org

Biochar-Based Materials: Biochar, a carbon-rich material produced from the pyrolysis of biomass, is being explored as a sustainable adsorbent and catalyst support. researchgate.net Bamboo-based composite biochar has shown excellent adsorption properties for OTC-HCl. researchgate.net

Preventive Measures and Management Practices:

Improved Agricultural Practices:

Manure Management: Proper management of animal manure, a primary source of OTC contamination in agricultural soils, is essential. sustainability-directory.com

Precision Agriculture: Optimizing the use of resources can reduce runoff and pollution. sustainability-directory.com

Organic Farming: Eliminating the use of synthetic chemicals, including antibiotics, enhances ecosystem health. sustainability-directory.com

Wastewater Treatment: Enhancing the efficiency of wastewater treatment plants to remove antibiotics is critical. Advanced oxidation processes and other advanced treatment technologies can be integrated into existing infrastructure.

Regulatory and Policy Frameworks: Strengthening environmental regulations and policies, including setting clear emission standards and providing economic incentives for sustainable practices, is necessary to drive the adoption of mitigation strategies. sustainability-directory.com

The development of sustainable strategies requires a holistic approach that considers the entire lifecycle of the antibiotic, from its use to its ultimate fate in the environment.

Ecological Impacts on Microbial Communities and Ecosystem Functionality

Effects on Soil Microbial Functional Diversity and Community Structure

The presence of oxytetracycline (B609801) hydrochloride in soil can profoundly influence the diversity, structure, and function of microbial communities. The effects are often concentration-dependent, with both stimulatory and inhibitory outcomes observed.

Oxytetracycline hydrochloride can disrupt the delicate balance of carbon (C) and nitrogen (N) cycling in soils, processes heavily reliant on microbial activity. Studies have shown that the application of this antibiotic can alter the way soil microbes utilize carbon sources. cabidigitallibrary.orgagriculturejournals.cz For instance, research has indicated that the presence of oxytetracycline can enhance the utilization of sugars and their derivatives by the soil microbial community. cabidigitallibrary.orgagriculturejournals.cz

The introduction of oxytetracycline hydrochloride into soil environments leads to significant shifts in microbial biomass and the activity of essential soil enzymes. The response of the microbial community is often dose-dependent. Low to moderate concentrations (less than 15 mg/kg) have been observed to sometimes enhance microbial growth, leading to an increase in total, bacterial, and fungal biomass. researchgate.netcabidigitallibrary.org Conversely, high concentrations (e.g., 200 mg/kg) can significantly depress the total microbial biomass. researchgate.net

Oxytetracycline also selectively affects different microbial groups. Gram-positive bacteria are generally more sensitive to tetracyclines than Gram-negative bacteria. d-nb.info Studies have shown that while the antibiotic targets bacteria, it can result in proportionally greater harm to soil fungi. researchgate.netcabidigitallibrary.org This leads to a shift in the bacterial-to-fungal biomass ratio, favoring bacteria, particularly Gram-negative strains. researchgate.net

Table 1: Effect of Oxytetracycline (OTC) Concentration on Soil Microbial Properties
OTC ConcentrationEffect on Microbial BiomassEffect on Enzymatic ActivityReference
&lt; 15 mg/kgEnhanced total, bacterial, and fungal biomassNo adverse impact; may be enhanced researchgate.netcabidigitallibrary.org
50 mg/kgStimulated microbial community (based on AWCD)Initial decline followed by recovery (Dehydrogenase, FDA) usda.gov
200 mg/kgSignificantly depressed microbial biomassLowered aggregated enzymatic activities researchgate.net

Disturbances in Carbon and Nitrogen Biogeochemical Cycling

Disruption of Aquatic Microbial Ecosystems

Research has consistently shown that prokaryotic and eukaryotic microorganisms in aquatic systems exhibit different levels of sensitivity to oxytetracycline. Prokaryotic algae (cyanobacteria) are generally more sensitive to the toxic effects of oxytetracycline than eukaryotic algae. nih.gov Studies have demonstrated that the growth of cyanobacteria can be inhibited by oxytetracycline at various concentrations. nih.gov

In contrast, eukaryotic algae, such as Chlorella vulgaris and Monoraphidium sp., tend to be less sensitive and are typically inhibited only at higher concentrations of the antibiotic, in the range of 1000 to 10,000 µg/L. nih.gov This differential sensitivity can lead to shifts in the phytoplankton community structure, potentially favoring the growth of more resistant eukaryotic species over more sensitive prokaryotic ones. researchgate.net This is a critical concern as algae form the base of most aquatic food webs. fda.gov

Table 2: Differential Sensitivity of Algal Groups to Oxytetracycline (OTC)
Algal GroupOrganism ExampleSensitivity to OTCObserved EffectReference
Prokaryotic Algae (Cyanobacteria)-HighGrowth inhibited at all examined concentrations nih.gov
Eukaryotic AlgaeChlorella vulgaris, Monoraphidium sp.LowGrowth inhibited only at high concentrations (1000-10,000 µg/L) nih.gov

Exposure to oxytetracycline can induce significant changes in the composition and structure of aquatic microbial communities. Even at low, environmentally relevant concentrations (e.g., 5 µg/L), oxytetracycline has been found to significantly alter the prokaryotic microbial community structure at the genus level after a 14-day exposure period. nih.govfrontiersin.org Interestingly, in the same studies, the eukaryotic microbial community composition was not significantly affected at this concentration. nih.govfrontiersin.org

Differential Sensitivity of Prokaryotic and Eukaryotic Algal Populations

Interactions within Plant Microbiomes and Associated Physiological Responses

The interplay between oxytetracycline, plants, and their associated microbiomes is a critical area of research. The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity. The microbiota in this zone has been found to be more sensitive to oxytetracycline compared to the microbiota in bulk soil. researchgate.net

Exposure to oxytetracycline can trigger defense mechanisms within the rhizosphere microbiome. Studies on Arabidopsis thaliana have shown that in response to the antibiotic, the rhizosphere microbiota can enhance its network complexity and stability, as well as increase metabolic activities related to carbohydrate metabolism and the biodegradation of foreign compounds (xenobiotics). researchgate.net

Plants themselves can be directly affected by oxytetracycline in their environment. In aquatic plants like duckweed (Lemna aequinoctialis), exposure to oxytetracycline can lead to bioaccumulation of the compound within plant tissues and induce oxidative stress. researchgate.net The physiological responses of plants to antibiotic exposure can include reduced growth rates and biomass yield. frontiersin.org The interactions are complex, as some studies suggest that co-exposure to oxytetracycline and other compounds like fungicides can have antagonistic effects on plant growth, with the microbiome playing a role in mitigating stress by degrading the contaminants. researchgate.net

Uptake, Translocation, and Accumulation in Plant Tissues and Endophytes

The antibiotic oxytetracycline hydrochloride can be absorbed from the soil and water by plants, subsequently accumulating in various tissues. The extent of this uptake and accumulation is species-dependent. For instance, studies have shown that radish plants can accumulate oxytetracycline in both roots and leaves, while lettuce plants may not absorb it at all under certain soil conditions. researchgate.net In one study, oxytetracycline accumulated in radish roots at levels between 1.83–3.98 ng/g and in leaves at 4.85–6.69 ng/g. researchgate.net Another experiment found that in a hydroponic solution, radish bulbs accumulated an average of 30.98 ng/g, while lettuce leaves accumulated 6.83 ng/g. researchgate.net

Once absorbed, oxytetracycline is translocated throughout the plant's vascular system. Research on citrus seedlings demonstrated that following root drench application, oxytetracycline was detected in the roots, xylem, phloem, and leaves. mdpi.com This indicates that the antibiotic moves from the roots to the upper parts of the plant. The concentration of oxytetracycline was found to be higher in the xylem, phloem, and leaves compared to streptomycin, another antibiotic, suggesting a more efficient translocation rate for oxytetracycline. mdpi.com The presence of oxytetracycline in the phloem is particularly noteworthy, as this tissue is responsible for transporting sugars and other organic compounds throughout the plant. mdpi.comnih.gov The antibiotic has been shown to be relatively stable within plant tissues, with detectable levels found in citrus seedlings 35 days after initial treatment. mdpi.com

The presence of oxytetracycline in the soil can also influence the endophytic microbial communities within plants. Endophytes are microorganisms that live within plant tissues without causing disease. When lettuce was grown in soil containing oxytetracycline, shifts in the endophytic bacterial community were observed. mdpi.com Specifically, there was a decrease in bacteria from the Flavobacteriales and Burkholderiales orders in the roots and an increase in Actinomycetales and Sphingobacteriales in the leaves. mdpi.com The application of antibiotics to plants can lead to an enrichment of antibiotic-resistant bacteria within the plant's microbiome. nih.govacs.org

Table 1: Accumulation of Oxytetracycline (OTC) in Various Plant Tissues

Plant SpeciesGrowth MediumPlant TissueOTC Concentration in MediumAccumulated OTC Concentration in Tissue (ng/g)Source
RadishSoilRootsNot specified1.83 - 3.98 researchgate.net
RadishSoilLeavesNot specified4.85 - 6.69 researchgate.net
RadishHydroponic SolutionBulbs5 and 10 mg/L30.98 (average) researchgate.net
LettuceHydroponic SolutionLeaves5 and 10 mg/L6.83 (average) researchgate.net
LettuceSoil-Up to 10 mg/kgNot absorbed researchgate.net

Consequences for Plant Growth Parameters and Photosynthetic Pigment Content

Exposure to oxytetracycline can have significant, often detrimental, effects on plant growth and physiology. The impact is generally dose-dependent, with high concentrations proving toxic. nih.gov In lettuce plants grown in soil and hydroponic systems with oxytetracycline, researchers observed a reduction in biomass, root length, and stem length. nih.gov Similarly, studies on rape (Brassica campestris L.) showed that high concentrations of oxytetracycline (200 mg/kg) significantly inhibited total biomass. pjoes.com The antibiotic can negatively affect root elongation and the number of lateral roots. nih.gov

Oxytetracycline also impairs photosynthesis, a fundamental process for plant survival. The first visible sign of toxicity is often a change in leaf color to light green or yellow, indicating a loss of photosynthetic pigments. tandfonline.com Research has consistently shown that oxytetracycline exposure leads to a decrease in the content of chlorophyll (B73375) a, chlorophyll b, and carotenoids in various plant species, including rape, Myriophyllum aquaticum, and lettuce. nih.govpjoes.comsemanticscholar.org This reduction in pigments diminishes the plant's capacity to capture light energy. pjoes.com

Beyond pigment content, oxytetracycline directly affects the efficiency of the photosynthetic apparatus. It can inhibit the activity of chloroplast synthase and alter the energy distribution in the photosynthetic electron transport chain. pjoes.com Studies on rape plants revealed that oxytetracycline exposure diminished their photosynthetic capacity by affecting chlorophyll fluorescence parameters. pjoes.com Specifically, it can reduce the maximum quantum yield of photosystem II (Fv/Fm) and the effective quantum yield of PSII, indicating stress on the photosynthetic machinery. mdpi.com These disturbances can result from impaired electron flow or a reduced rate of carbon assimilation. tandfonline.com

Table 2: Effects of Oxytetracycline (OTC) on Plant Growth and Photosynthesis

Plant SpeciesParameterOTC ConcentrationObserved EffectSource
Lettuce (Lactuca sativa L.)Biomass, Root & Stem Length15 and 300 mg/kg (soil)Reduced by 1.4 to 39 times nih.gov
Lettuce (Lactuca sativa L.)Chlorophyll Content15 and 300 mg/kg (soil)Reduced nih.gov
Rape (Brassica campestris L.)Total Biomass Dry Weight200 mg/kgSignificantly lower than control pjoes.com
Rape (Brassica campestris L.)Photosynthetic Capacity100 and 200 mg/kgEvidently diminished
Myriophyllum aquaticumPlant Height & Relative Growth Rate1, 10, and 50 mg/LSignificantly decreased after 14 days semanticscholar.org
Myriophyllum aquaticumPhotosynthetic Pigment Content1, 10, and 50 mg/LSignificantly decreased after 14 days semanticscholar.org
Brassica chinensisPhotosynthetic Pigment ContentIncreasing concentrationsDecreased pjoes.com

Advanced Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques and Methodological Advancements

Chromatographic techniques are central to the separation and quantification of oxytetracycline (B609801) hydrochloride. Continuous advancements in this field have led to the development of highly efficient and sensitive methods for its analysis.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of oxytetracycline hydrochloride. najah.edutandfonline.com Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for its determination in pharmaceutical formulations and biological matrices. tandfonline.comexplorationpub.comaustinpublishinggroup.com These methods are valued for their precision, specificity, and accuracy. najah.edu

Method development often involves optimizing the mobile phase composition, pH, and column type to achieve efficient separation from potential impurities and other active ingredients. explorationpub.comveterinarypharmacon.com For instance, a validated RP-HPLC method for the simultaneous estimation of oxytetracycline and polymyxin (B74138) B utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (pH 3.5), achieving good separation and linearity within a concentration range of 5–25 µg/mL. explorationpub.com Another study detailed a method for oxytetracycline and flunixin, establishing linearity in a concentration range of 0.16-0.64 mg/mL for oxytetracycline. najah.edu The validation of these HPLC methods is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. najah.eduexplorationpub.comveterinarypharmacon.com

Table 1: Examples of Validated HPLC Methods for Oxytetracycline Hydrochloride Analysis

Parameter Method 1 (with Polymyxin B) explorationpub.com Method 2 (with Flunixin) najah.edu Method 3 (with Enrofloxacin) veterinarypharmacon.com Method 4 (in Pig Plasma) tandfonline.com
Column C18 (250 mm × 4.6 mm, 5 µm) Phenomix C18 (15 cm, 4.5 mm, 5 µm) Nucleosil C18 (250 mm x 4.6 mm, 5 µm) Varian ChromSep HPLC OmniSpher C18 (250×4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (pH 3.5) Acetonitrile and buffer solution (pH 8.5) Acetonitrile:Methanol:0.4% Orthophosphoric acid (20:10:70, pH 2.7) Isocratic
Detection UV at 303 nm UV at 200-500 nm UV at 254 nm UV-VIS at 360 nm
Flow Rate 0.9 mL/min Not specified 1.0 mL/min Not specified
Linearity Range 5–25 µg/mL 0.16–0.64 mg/mL 10%-200% of active substance concentrations 25–500 ng/mL
LOD 0.599 µg/mL 0.011949 mg/mL Not specified Not specified
LOQ Not specified 0.036209 mg/mL Not specified Not specified
Recovery >90% 101.4% 100% - 126% 92.50%
RSD (%) < 2% 0.283841% Not specified 1.39% (Repeatability)

For the detection of trace levels of oxytetracycline hydrochloride and the identification of its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. tandfonline.com This technique offers unparalleled sensitivity and selectivity, making it ideal for residue analysis in complex matrices like food products and for metabolite profiling. tandfonline.comnih.govlcms.czfda.gov.tw

LC-MS/MS methods typically employ a C18 column for separation, followed by positive-ion electrospray ionization (ESI+) for the detection of the protonated molecule [M+H]+. nih.govfda.gov.twlcms.cz The use of multiple reaction monitoring (MRM) enhances the specificity of detection. nih.gov Validated LC-MS/MS methods have demonstrated high precision, with relative standard deviation (RSD) values often below 1%, and excellent accuracy with recovery values around 100%. nih.gov These methods are crucial for ensuring food safety and for pharmacokinetic studies. lcms.czlcms.czfssai.gov.in For instance, a method was developed for the determination of oxytetracycline in veterinary dosage forms, confirming its precision with an RSD of 0.71% and a recovery of 101.0%. nih.gov

Thin-Layer Chromatography (TLC) coupled with densitometry provides a simpler and more cost-effective alternative to HPLC for the quantification of oxytetracycline hydrochloride. nih.govnih.gov This technique is suitable for assay and purity control in pharmaceutical products. nih.gov

In a typical TLC-densitometric method, separation is achieved on a silica (B1680970) gel plate, often pre-treated with a chelating agent like sodium edetate to improve separation, followed by quantification using a densitometer. nih.govnih.gov For example, a method using a mobile phase of dichloromethane-methanol-water successfully separated oxytetracycline from its potential impurities. nih.gov The results obtained by TLC-densitometry have shown a good correlation with those from LC methods, with a relative standard deviation for the assay typically being less than 2%. nih.gov TLC has also been used for the quantitative determination of oxytetracycline and other antibiotics in wastewater after solid-phase extraction. akjournals.com

Table 2: Comparison of Chromatographic Techniques for Oxytetracycline Hydrochloride Analysis

Technique Primary Application Advantages Limitations Reported RSD (%) nih.gov
HPLC-UV Routine quantification, quality control High precision, robustness, well-established Moderate sensitivity compared to MS < 1%
LC-MS/MS Trace analysis, residue detection, metabolite profiling Very high sensitivity and selectivity Higher cost and complexity < 1%
TLC-Densitometry Quality control, purity testing Cost-effective, simple, rapid Lower resolution and sensitivity than HPLC < 2%

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Spectroscopic Methods for Quantitative Determination and Structural Elucidation

Spectroscopic methods are indispensable for both the quantitative analysis and the structural characterization of oxytetracycline hydrochloride, particularly in its solid state.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for the quantitative determination of oxytetracycline hydrochloride. frontiersin.orgscienceworldjournal.org The method is based on measuring the absorbance of the drug at its maximum wavelength (λmax), which is typically around 268 nm in an acidic solution. frontiersin.org

Derivative spectrophotometry can enhance the specificity of the analysis by resolving overlapping spectra in mixtures, making it possible to quantify oxytetracycline in the presence of other substances without prior separation. uchile.clajrconline.orgresearchgate.net For instance, a second-derivative spectrophotometric method was developed to quantify oxytetracycline residues in salmon muscle and skin, with a limit of detection (LOD) of 271 µg/kg and a limit of quantification (LOQ) of 903 µg/kg. uchile.cl The accuracy of these methods is often validated by recovery studies, with results typically between 90% and 110%. frontiersin.orguchile.cl

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the solid-state characterization of oxytetracycline hydrochloride. researchgate.netnih.gov These techniques provide detailed information about the molecular structure and polymorphic forms of the compound. researchgate.netnih.gov

Solid-state NMR, in particular, has been instrumental in identifying different polymorphs of oxytetracycline hydrochloride. researchgate.netnih.gov By analyzing the chemical shifts in 13C and 15N NMR spectra, researchers can distinguish between different crystalline forms and understand the protonation state of the molecule. researchgate.net IR spectroscopy complements this by providing information about the functional groups and intermolecular interactions within the crystal lattice. researchgate.netnih.govacs.org The combination of these spectroscopic techniques with other methods like X-ray powder diffraction allows for a thorough physicochemical characterization of the solid forms of oxytetracycline hydrochloride. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopy

Immunoanalytical Techniques for Detection (e.g., ELISA, RIA)

Immunoanalytical techniques leverage the specific binding interaction between an antibody and an antigen to detect and quantify substances. These methods are known for their high sensitivity and selectivity. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical method for the detection of Oxytetracycline hydrochloride. The most common format is the competitive ELISA. mzfoodtest.comr-biopharm.com In this setup, an enzyme-labeled oxytetracycline competes with the oxytetracycline present in the sample for a limited number of specific antibody binding sites, which are typically coated on a microtiter plate. r-biopharm.com The resulting signal is inversely proportional to the concentration of oxytetracycline in the sample. mzfoodtest.com

The development of monoclonal antibodies specifically targeting oxytetracycline has significantly enhanced the performance of these assays. nih.gov These antibodies can be produced by immunizing mice with an oxytetracycline-protein conjugate, such as Oxytetracycline-bovine serum albumin (OTC-BSA), and then generating hybridoma cell lines that secrete the desired antibodies. nih.gov

ELISA kits are commercially available for the quantitative and qualitative analysis of oxytetracycline in a wide range of samples, including animal tissues (pork, chicken, fish), milk, eggs, honey, and feed. mzfoodtest.comperkinelmer.comabbexa.com These kits offer advantages such as speed, ease of use, and high sensitivity. mzfoodtest.com

Interactive Data Table: Performance of an Indirect Competitive ELISA for Oxytetracycline Detection

Parameter Value Reference
50% Inhibitory Concentration (IC₅₀) 7.01 ng/mL nih.gov
Intra-assay Recovery (Shrimp) 82%–118% nih.gov

Radioimmunoassay (RIA) is another immunoanalytical technique that has been employed for the detection of oxytetracycline residues. researchgate.net Similar to ELISA, RIA is a competitive assay, but it utilizes a radiolabeled antigen instead of an enzyme-labeled one. cuni.cz The technique has been compared with high-pressure liquid chromatography (HPLC) for the detection of oxytetracycline residues in milk samples from lactating cows. researchgate.net

Electrochemical and Biosensor Development for Environmental and Biological Monitoring

Recent advancements in material science and biotechnology have led to the development of highly sensitive and selective electrochemical sensors and biosensors for the detection of Oxytetracycline hydrochloride. These devices offer advantages such as portability, low cost, and potential for real-time analysis. nih.gov

Electrochemical Sensors for oxytetracycline detection are often based on modifying electrode surfaces to enhance their analytical performance. Various materials, including glassy carbon electrodes, screen-printed electrodes, and gold electrodes, have been utilized as sensor platforms. mdpi.commdpi.com Modifications with nanomaterials like multi-walled carbon nanotubes (MWCNTs), gold nanoparticles (AuNPs), and reduced graphene oxide (rGO) can significantly increase the electrode's surface area and electrical conductivity, leading to improved sensitivity. mdpi.com For instance, a novel electrochemical sensor using a screen-printed electrode modified with fluorine-doped activated carbon demonstrated high sensitivity for OTC detection. acs.org

Biosensors , particularly aptamer-based biosensors (aptasensors) , have emerged as a promising tool for oxytetracycline monitoring. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. mdpi.commdpi.com In an electrochemical aptasensor, the binding of oxytetracycline to its specific aptamer, which is immobilized on an electrode surface, generates a measurable electrochemical signal. mdpi.commdpi.com These sensors have been successfully developed for detecting oxytetracycline in complex matrices like milk and water. mdpi.comnih.gov A label-free electrochemical aptasensor demonstrated a limit of detection (LOD) of 10 ng/mL in a milk matrix. mdpi.com Another highly sensitive platform combining molecularly imprinted polymers (MIPs) with a quartz crystal microbalance (QCM) sensor achieved an exceptionally low detection limit of 0.019 ng/mL for oxytetracycline in tap water. nih.govmdpi.com

Interactive Data Table: Characteristics of Developed Biosensors for Oxytetracycline Hydrochloride

Sensor Type Matrix Limit of Detection (LOD) Dynamic Range Reference
Electrochemical Aptasensor Milk 10 ng/mL Up to 500 ng/mL mdpi.com
Electrochemical Aptasensor Buffer 14 ng/mL Up to 500 ng/mL mdpi.com
QCM with Molecularly Imprinted Polymers Tap Water 0.019 ng/mL Not Specified nih.govmdpi.com
Aptamer-based Electrochemical Biosensor Buffer 30.0 pM Not Specified mdpi.com

Microbiological Assay Optimization and Application

Microbiological assays are conventional methods used for the detection of antibiotic residues, including Oxytetracycline hydrochloride. researchgate.net These assays are based on the principle of microbial inhibition, where the antibiotic present in a sample diffuses into a solid agar (B569324) medium inoculated with a sensitive test microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the concentration of the antibiotic.

Bacillus cereus is a commonly used test organism for the microbiological assay of oxytetracycline. fao.org These methods are valued for their simplicity and low cost. researchgate.net They are frequently applied to screen for oxytetracycline residues in food products of animal origin, such as meat, eggs, and milk. elsevier.es

Optimization of these assays involves selecting the appropriate test organism and adjusting assay conditions to enhance sensitivity and specificity. For instance, a five-assay microbiological system has been developed to detect and classify different families of antibiotics, with a specific bioassay optimized for tetracyclines using Bacillus megaterium with chloramphenicol, achieving a detection limit of 92 μg/L for oxytetracycline. elsevier.es

While microbiological assays are effective for screening, they can be time-consuming and may lack the specificity of chromatographic or immunochemical methods. researchgate.net Studies have been conducted to compare the results of microbiological assays with those obtained from HPLC, showing a good correlation between the two methods, though HPLC generally offers higher precision. fao.org

Interactive Data Table: Test Organisms and Detection Limits in Microbiological Assays for Oxytetracycline

Test Organism Matrix Detection Limit Reference
Bacillus cereus var mycoides ATCC 11778 Egg Yolk 0.2 pg/g
Bacillus megaterium with chloramphenicol Milk 92 µg/L elsevier.es

Biofilm Research and Control Strategies

Modulation of Bacterial Biofilm Formation: Inhibition and Enhancement

The interaction between oxytetracycline (B609801) hydrochloride and bacterial biofilms is complex, with studies demonstrating both inhibitory and, under certain conditions, enhancing effects on biofilm formation. This dual activity underscores the nuanced role of this antibiotic in the context of microbial communities.

Effects of Sub-Inhibitory Concentrations on Biofilm Architecture and Development

Sub-inhibitory concentrations (sub-MICs) of oxytetracycline hydrochloride, meaning levels below the minimum concentration required to inhibit visible bacterial growth, have been shown to paradoxically promote biofilm formation in some bacterial species. This phenomenon is a significant concern as it may contribute to the persistence of infections and the development of antibiotic resistance.

Research on Streptococcus suis, a notable swine pathogen, has revealed that exposure to sub-MICs of oxytetracycline can lead to a significant increase in biofilm production. frontiersin.orgnih.gov In one study, oxytetracycline was one of three antibiotics, out of twelve tested, that enhanced biofilm formation at concentrations of ¼, ⅛, and 1/16 of its MIC. frontiersin.org This effect was observed in three out of eleven clinical S. suis isolates. frontiersin.orgnih.gov The increased biofilm mass suggests an alteration in the biofilm architecture, potentially leading to more robust and resilient microbial communities.

Similarly, studies on clinical isolates of Enterococcus faecalis have shown that sub-inhibitory concentrations of tetracycline (B611298), a class of antibiotics to which oxytetracycline belongs, can significantly increase biofilm formation. mdpi.com This was observed in five clinical isolates and one control strain at concentrations ranging from 1.56% to 50% of the MIC. mdpi.com Such findings highlight that even low concentrations of these antibiotics in the environment can modulate bacterial behavior and promote biofilm development. mdpi.comresearchgate.net

In contrast, other studies have reported an inhibitory effect of sub-MICs of oxytetracycline on biofilm structure. In riverine biofilm communities continuously exposed to a mixture of antibiotics including oxytetracycline, a decrease in the complexity and thickness of the biofilm was observed. frontiersin.org The most pronounced effects, including reduced biofilm thickness and biomass of bacteria, were seen at the 1/10 sub-MIC level. frontiersin.org This suggests that the impact of sub-inhibitory concentrations of oxytetracycline on biofilm architecture can be species- and environment-dependent.

The following table summarizes the varied effects of sub-inhibitory concentrations of oxytetracycline on biofilm formation in different bacterial species.

Bacterial SpeciesEffect on Biofilm FormationEffective Sub-Inhibitory ConcentrationsReference
Streptococcus suisIncreased¼, ⅛, and 1/16 MIC frontiersin.org
Enterococcus faecalisIncreased (Tetracycline)1.56% to 50% MIC mdpi.com
Riverine Biofilm CommunitiesDecreased Complexity and Thickness1/10, 1/50, and 1/100 MIC frontiersin.org

Investigative Strategies for Biofilm Disruption and Eradication

Given the challenges posed by biofilms, various strategies are being investigated to disrupt and eradicate these microbial communities, with some approaches involving the use of oxytetracycline hydrochloride.

One key strategy involves targeting the components of the biofilm matrix. The combination of oxytetracycline with agents that can degrade the extracellular polymeric substance (EPS) matrix is a promising approach. For instance, the use of enzymes that break down polysaccharides, proteins, or extracellular DNA (eDNA) can weaken the biofilm structure and enhance the penetration and efficacy of antibiotics like oxytetracycline.

Another approach focuses on overcoming antibiotic resistance within biofilms. Combining oxytetracycline with other agents can have a synergistic effect. For example, a study on Staphylococcus epidermidis and Lactobacillus rhamnosus biofilms showed that mixing oxytetracycline hydrochloride with lysozyme (B549824) and ethylenediaminetetraacetic acid (EDTA) resulted in increased biofilm eradication, reaching up to 70% removal. nih.gov This suggests that disrupting the bacterial cell wall with lysozyme and chelating divalent cations with EDTA can make the biofilm more susceptible to the action of oxytetracycline. nih.gov

The development of drug delivery systems is also a critical area of research. These systems aim to deliver oxytetracycline more effectively to the biofilm site, increasing its local concentration and overcoming the protective barrier of the EPS matrix.

Furthermore, research into the minimum biofilm eradication concentration (MBEC) is crucial for determining the concentration of an antibiotic required to kill the bacteria within a mature biofilm. Studies have shown that for many bacteria, the MBEC of oxytetracycline is significantly higher than the MIC for their planktonic (free-floating) counterparts. researchgate.net For example, while planktonic Escherichia coli and Salmonella spp. are sensitive to oxytetracycline, their biofilm forms show increased resistance. researchgate.net This highlights the need for strategies that specifically target biofilm-encased bacteria.

Development of Novel Polymeric and Nanomaterial Complexes for Biofilm Control

To enhance the efficacy of oxytetracycline hydrochloride against biofilms, researchers are developing novel delivery systems using polymers and nanomaterials. nih.govresearchgate.net These advanced complexes are designed to improve the antibiotic's ability to penetrate the biofilm matrix and exert its antimicrobial effect. nih.gov

One promising approach involves the use of polymeric nanocarriers. For example, polyphosphate ester-type transporters have been complexed with oxytetracycline to improve its antimicrobial properties. nih.gov These polymeric complexes have shown greater inhibition of Pseudomonas aeruginosa growth in liquid media compared to oxytetracycline hydrochloride alone, particularly on the second and third days of cultivation. nih.gov It is suggested that these nano transporters may inhibit bacterial biofilm formation and increase the permeability of the antibiotic into the bacterial cells. nih.gov

The following table presents data on the growth inhibition of P. aeruginosa by oxytetracycline complexed with polyphosphate ester-type transporters (P4 and P6).

TreatmentDose (µg/mL)Growth Inhibition (%) - Day 1Growth Inhibition (%) - Day 2 & 3Reference
Oxytetracycline + P42.933.233.2 - 53.9 nih.gov
Oxytetracycline + P43.833.233.2 - 53.9 nih.gov
Oxytetracycline + P45.433.233.2 - 53.9 nih.gov
Oxytetracycline + P62.9Not specified25.5 nih.gov
Oxytetracycline + P63.8Not specified31.1 nih.gov

Nanomaterials, such as metal nanoparticles, are also being investigated as carriers for oxytetracycline to combat biofilms. mdpi.com These nanoparticles can be functionalized to target biofilms and can also possess their own antimicrobial properties, leading to a synergistic effect. While the coordination of Pt(II) with oxytetracycline hydrochloride did not improve its activity against tetracycline-resistant Escherichia coli, other metal complexes have shown promise in overcoming resistance. mdpi.com The development of hybrid nanosystems, where antibiotics are combined with metal nanoparticles, is an active area of research for creating more potent antibacterial agents against biofilm-forming pathogens. mdpi.com

Innovative Synthesis, Derivatization, and Formulation Research

Investigation of Biosynthetic Pathways and Genetic Engineering Approaches for Production and Modification

Oxytetracycline (B609801) is a secondary metabolite produced by the bacterium Streptomyces rimosus. researchgate.net Its biosynthesis is a complex process involving a type II polyketide synthase (PKS) system. wikipedia.orgnih.gov The journey from simple precursors to the final intricate molecule involves a series of enzymatic reactions, including chain initiation, elongation, cyclization, and tailoring steps. wikipedia.org

The biosynthesis initiates with a malonamyl-CoA starter unit, which is then extended by eight malonyl-CoA units through the action of PKS enzymes. wikipedia.org This process forms a linear polyketide chain that undergoes several cyclization and aromatization reactions to create the characteristic tetracyclic core. wikipedia.org Key enzymes such as aromatases and cyclases, encoded by genes like OxyK, OxyN, and OxyI, are crucial in forming the intermediate pretetramid. wikipedia.org Subsequent modifications, including hydroxylations and methylations, are catalyzed by tailoring enzymes to yield oxytetracycline. nih.gov For instance, the enzyme encoded by the otcC gene is responsible for a critical hydroxylation step at the C-6 position of the tetracyclic nucleus. ftb.com.hr

Genetic engineering has emerged as a powerful tool to enhance the production of oxytetracycline and to generate novel derivatives. bohrium.com Researchers have focused on several strategies:

Overexpression of Regulatory Genes: Identifying and overexpressing positive regulatory genes within the oxytetracycline biosynthetic gene cluster can significantly boost production yields. For example, the discovery and manipulation of a Streptomyces antibiotic regulatory protein (SARP) designated otcR has been shown to be essential for activating oxytetracycline biosynthesis. researchgate.net

Metabolic Engineering of Precursor Supply: Increasing the intracellular pool of precursor molecules like malonyl-CoA is another effective strategy. scielo.br Studies have shown that engineering the pentose (B10789219) phosphate (B84403) pathway by modifying genes such as the one for G6PDH can lead to improved oxytetracycline production. scielo.br

Heterologous Expression: The entire oxytetracycline biosynthetic gene cluster has been successfully cloned and expressed in other host organisms, such as Streptomyces lividans and Myxococcus xanthus. nih.govasm.org This approach not only allows for production in different systems but also facilitates the engineering of the pathway to create novel compounds. asm.org

Gene Disruption and Hybrid Biosynthesis: By disrupting specific genes in the biosynthetic pathway, researchers can generate novel polyketide structures. For instance, disruption of the otcD1 and otcC genes in S. rimosus led to the production of new compounds with altered carbon backbones. ftb.com.hr

These genetic and metabolic engineering approaches hold significant promise for the industrial production of oxytetracycline and the creation of new antibiotic variants with potentially improved properties. nih.gov

Design and Development of Novel Analogs and Derivatives

The emergence of antibiotic resistance has spurred the development of new tetracycline (B611298) analogs with enhanced efficacy and broader spectrum of activity. jmb.or.kr Research efforts are directed towards designing and synthesizing novel derivatives of oxytetracycline that can overcome existing resistance mechanisms.

One approach involves the creation of "pentacyclines," which are tetracycline analogs featuring an additional linearly fused benzene (B151609) ring (E-ring) on the D-ring of the tetracycline scaffold. acs.org This modification provides additional sites for derivatization, potentially leading to compounds with improved antibacterial activity against both Gram-positive and Gram-negative bacteria. acs.org

Another strategy is the enzymatic glycosylation of tetracycline antibiotics. researchgate.net By attaching sugar moieties to the tetracycline core, novel derivatives with altered pharmacological properties can be created. For example, a glycosyltransferase from Bacillus licheniformis has been used to produce glucoside derivatives of several tetracycline analogs, including chlorotetracycline and doxycycline (B596269). researchgate.net

Chemical modifications of the oxytetracycline molecule are being explored to improve its physicochemical properties, such as permeability, which can lead to enhanced efficacy. The development of second-generation semisynthetic tetracyclines like doxycycline and minocycline (B592863) from oxytetracycline involved modifications to the C-ring, resulting in analogs with improved lipophilicity and absorption. nih.govnih.gov

Recent research has focused on creating hybrid compounds and derivatives with novel functional groups. For example, the heterologous expression of genes from the oxytetracycline pathway in other organisms has led to the production of chelocardin derivatives with different stereochemistry at the C4 amino group. researchgate.net Furthermore, the synthesis of 8-aminomethyltetracycline derivatives has been explored to develop new antibacterial agents. acs.org

Solid-State Forms and Polymorphism Research

Oxytetracycline hydrochloride is known to exist in different solid-state forms, including polymorphs, which can significantly impact its physical and chemical properties. researchgate.netnih.gov The study of these forms is crucial for ensuring the quality, stability, and therapeutic efficacy of the drug. mdpi.com

Research has identified at least two polymorphic forms of oxytetracycline hydrochloride, commonly referred to as Form A and Form B. tandfonline.com These forms exhibit differences in their crystal structures and physicochemical properties, such as solubility. tandfonline.comresearchgate.net It has been reported that Form B is more soluble than the more stable Form A. mdpi.comtandfonline.com The presence of different polymorphs can lead to variability in the dissolution rates of pharmaceutical formulations. tandfonline.com

Various crystallization techniques have been employed to prepare and isolate different solid forms of oxytetracycline hydrochloride. These methods include slow evaporation from saturated solutions in different solvents like isopropyl alcohol, ethanol, and methanol. researchgate.netnih.gov

A suite of advanced analytical techniques is used to characterize the resulting polymorphs:

X-Ray Powder Diffraction (XRPD): This is a primary tool for identifying and differentiating between crystalline forms based on their unique diffraction patterns. researchgate.netindexcopernicus.com

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR provides detailed information about the local molecular environment and can distinguish between different polymorphic forms. researchgate.netnih.gov

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the polymorphs, including melting points and decomposition temperatures. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can reveal differences in the vibrational modes of the molecules in different crystal lattices. researchgate.netnih.gov

Microscopy: Scanning Electron Microscopy (SEM) provides information on the morphology and particle size of the crystals. researchgate.netnih.gov

These characterization techniques have provided clear evidence for the existence of multiple stable and metastable solid forms of oxytetracycline hydrochloride. researchgate.netnih.gov

The stability of different polymorphic forms of oxytetracycline hydrochloride is a critical factor in pharmaceutical development. Studies have shown that the physical stability of the polymorphs can be influenced by factors such as storage conditions and the presence of excipients. google.comgoogle.com For instance, it has been observed that the less stable Form B can convert to the more stable Form A over time, especially in the presence of moisture. google.com

The stability of oxytetracycline hydrochloride polymorphs in solution has also been investigated. The degradation of oxytetracycline in aqueous solutions can be influenced by pH. mdpi.comekb.eg Research has explored the use of stabilizing agents, such as cyclodextrins and amino acids, to enhance the stability of oxytetracycline hydrochloride in solution. mdpi.commdpi.com For example, binary systems with N-acetylcysteine have been shown to reduce the degradation rate of oxytetracycline polymorphs in aqueous solutions. mdpi.com

Regarding antimicrobial activity, studies have compared the efficacy of different polymorphs against various bacteria. Research has indicated that the different solid forms of oxytetracycline hydrochloride exhibit similar antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. researchgate.netnih.gov This suggests that while the physical properties of the polymorphs may differ, their intrinsic biological activity remains comparable.

Interactive Data Table: Properties of Oxytetracycline Hydrochloride Polymorphs

Below is a summary of the properties of the two main polymorphic forms of oxytetracycline hydrochloride.

PropertyForm AForm BReference
Stability More stableMetastable, can convert to Form A mdpi.comgoogle.com
Solubility Less solubleMore soluble tandfonline.comresearchgate.net
Hygroscopicity Non-hygroscopicHygroscopic google.comgoogle.com
Dissolution Rate SlowerFaster mdpi.comtandfonline.com

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Oxytetracycline hydrochloride against bacterial pathogens, and how can researchers design experiments to validate these mechanisms in vitro?

  • Answer : Oxytetracycline hydrochloride inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment to the mRNA-ribosome complex. To validate this mechanism, researchers can:

  • Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
  • Use radiolabeled amino acid incorporation assays to quantify inhibition of protein synthesis in bacterial cultures .
  • Conduct ribosome-binding studies using fluorescence polarization to measure competitive displacement of tRNA .

Q. What standardized analytical methods are recommended for identifying and quantifying Oxytetracycline hydrochloride in pharmaceutical formulations?

  • Answer :

  • Ultraviolet (UV) spectrophotometry : Measure absorbance at 364 nm in methanol, with a linear range of 2–20 µg/mL and validation via calibration curves .
  • High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection at 354 nm, validated per USP/JP18 pharmacopeial standards .
  • Infrared spectroscopy (IR) : Compare sample spectra to reference peaks (e.g., 1675 cm⁻¹ for carbonyl groups) for qualitative identification .

Advanced Research Questions

Q. How can researchers optimize photocatalytic degradation of Oxytetracycline hydrochloride in wastewater, and what variables critically influence efficiency?

  • Answer :

  • Key variables : Catalyst loading (e.g., Ag/WO₃/g-C₃N₄ composites), pH (optimal range: 5–7), and light intensity (visible spectrum) .

  • Methodology :

  • Use response surface methodology (RSM) to model interactions between variables (e.g., pH, catalyst dose) .

  • Monitor degradation kinetics via LC-MS to identify intermediate byproducts and validate mineralization efficiency .

    VariableOptimal RangeEffect on Degradation Rate
    Catalyst dose1.0–1.5 g/L↑ Surface area for ROS generation
    pH5.0–7.0↑ OH• radical production
    Light intensity300–400 W/m²↑ Electron-hole separation

Q. What experimental strategies can resolve discrepancies in reported MIC values for Oxytetracycline hydrochloride against Helicobacter pylori?

  • Answer : Discrepancies may arise from strain variability or assay conditions. Researchers should:

  • Standardize agar dilution assays using Mueller-Hinton agar supplemented with 5% defibrinated sheep blood .
  • Validate results with chequerboard synergy testing to assess interactions with proton-pump inhibitors (e.g., omeprazole) .
  • Employ genomic sequencing to identify tetracycline resistance genes (e.g., tetA, tetB) in clinical isolates .

Q. How can ATR-FTIR combined with chemometrics improve detection of Oxytetracycline hydrochloride in adulterated animal feed?

  • Answer :

  • ATR-FTIR protocol : Scan samples in the 1800–600 cm⁻¹ range, focusing on characteristic peaks (e.g., 1610 cm⁻¹ for amine groups) .
  • Chemometric analysis : Apply partial least squares (PLS) regression with variable selection (e.g., interval PLS) to enhance specificity in complex matrices like cattle premix .
  • Validation: Use cross-validation (e.g., leave-one-out) and external validation sets to ensure RMSEP < 0.5% .

Methodological Considerations

Q. What safety protocols are critical for handling Oxytetracycline hydrochloride in laboratory settings?

  • Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill management : Neutralize spills with 10% sodium bicarbonate, then collect in sealed containers for incineration .
  • Storage : Keep in airtight, light-resistant containers at 15–25°C; avoid moisture to prevent hydrolysis .

Q. How should researchers design studies to evaluate the environmental persistence of Oxytetracycline hydrochloride in aquatic systems?

  • Answer :

  • Microcosm experiments : Simulate natural water bodies with controlled pH, temperature, and microbial communities .
  • Analytical tools : Use electrochemical sensors (e.g., Ti/IrO₂-Ta₂O₅ electrodes) to monitor real-time degradation rates .
  • QSAR modeling : Predict half-lives based on molecular descriptors (e.g., logP, polar surface area) .

Data Contradiction Analysis

Q. Why do photocatalytic degradation studies report varying half-lives for Oxytetracycline hydrochloride under similar conditions?

  • Answer : Variations arise from differences in:

  • Catalyst synthesis methods (e.g., hydrothermal vs. sol-gel) affecting surface defects and active sites .
  • Water matrix effects : Presence of anions (e.g., Cl⁻, SO₄²⁻) may quench reactive oxygen species (ROS) .
  • Analytical sensitivity : LC-MS detects trace intermediates that UV-Vis may overlook, altering calculated kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.